5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorobenzyl)pyridin-2(1H)-one
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Overview
Description
5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorobenzyl)pyridin-2(1H)-one is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorobenzyl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the oxadiazole ring, followed by the introduction of the chlorophenyl and fluorobenzyl groups. Common reagents used in these reactions include phosphorus oxychloride, hydrazine hydrate, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters and can be used to produce large quantities of the compound with high consistency.
Chemical Reactions Analysis
Types of Reactions
5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorobenzyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions are tailored to achieve the desired transformation while minimizing side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorobenzyl)pyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-chlorobenzyl)pyridin-2(1H)-one
- 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one
Uniqueness
Compared to similar compounds, 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorobenzyl)pyridin-2(1H)-one is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2-fluorophenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2/c21-16-8-5-13(6-9-16)19-23-20(27-24-19)15-7-10-18(26)25(12-15)11-14-3-1-2-4-17(14)22/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZKEWRQIQKLLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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